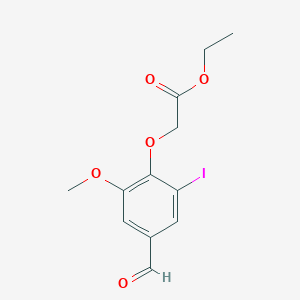

Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate

Description

Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate is a halogenated aromatic ester with the molecular formula C₁₁H₁₁IO₅ (InChI: 1S/C11H11IO5/c1-15-9-4-7(5-13)3-8(12)11(9)17-6-10(14)16-2), as derived from its structural identifiers . This compound features a benzene ring substituted with a formyl group at position 4, an iodine atom at position 2, and a methoxy group at position 6. The phenoxy moiety is linked to an ethyl acetate group, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications .

The iodine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the formyl group offers a site for further functionalization .

Properties

IUPAC Name |

ethyl 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IO5/c1-3-17-11(15)7-18-12-9(13)4-8(6-14)5-10(12)16-2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWASNOLNDLDCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1I)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The phenolic hydroxyl group of 5-iodovanillin is deprotonated by cesium carbonate in acetone, forming a phenoxide ion that undergoes nucleophilic substitution with ethyl bromoacetate. The reaction proceeds under reflux for 1 hour, achieving a 49% yield after purification by silica gel chromatography. Key parameters include:

-

Solvent : Acetone (high polarity facilitates base solubility).

-

Base : Cesium carbonate (mild, non-nucleophilic base).

-

Temperature : Reflux (~56°C for acetone).

Synthetic Steps :

-

Dissolve 5-iodovanillin (1.8 mmol) in acetone (25 mL).

-

Add cesium carbonate (2.35 mmol) and ethyl bromoacetate (2.7 mmol).

-

Reflux for 1 hour, followed by solvent evaporation.

-

Extract with dichloromethane, wash with brine, and dry over MgSO₄.

-

Purify via column chromatography (dichloromethane eluent).

Characterization Data :

-

¹H NMR (250 MHz, CD₃COCD₃) : δ 9.89 (s, 1H, aldehyde), 7.95 (s, 1H), 7.55 (s, 1H), 4.85 (s, 2H, OCH₂CO), 4.23 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 3.97 (s, 3H, OCH₃), 1.28 (t, J = 7.2 Hz, 3H, CH₃).

Solvent Optimization in Phenolic Alkylation

While the primary method uses acetone, studies on analogous phenolic alkylations highlight the impact of polar aprotic solvents on reaction efficiency. For example, the alkylation of eugenol with ethyl chloroacetate in DMF achieved 91% yield, compared to 51% in DMSO and 47% in acetonitrile. Although ethyl bromoacetate (better leaving group than chloroacetate) may reduce solvent dependency, solvent choice remains critical for solubility and reaction kinetics.

Comparative Solvent Performance :

| Solvent | Dielectric Constant | Yield in Analogous Reactions |

|---|---|---|

| DMF | 36.7 | 91% |

| DMSO | 46.7 | 51% |

| Acetone | 20.7 | 49% |

| Acetonitrile | 37.5 | 47% |

Alternative Alkylation Strategies

Mitsunobu Reaction

The Mitsunobu reaction, utilizing triphenylphosphine and diethyl azodicarboxylate (DEAD), is effective for ether formation under mild conditions. A related synthesis of galanthamine derivatives employed this method for phenolic alkylation. While untested for the target compound, it offers a potential pathway with improved stereochemical control.

Challenges and Optimization Opportunities

Iodination Positional Control

The iodination of vanillin precursors must be carefully controlled to avoid regioisomers. 5-Iodovanillin is typically prepared via electrophilic iodination, requiring precise temperature and stoichiometry to ensure para-iodination relative to the methoxy group.

Purification Difficulties

The product’s polarity necessitates chromatographic purification, which limits scalability. Alternatives such as recrystallization or aqueous workup adjustments (e.g., pH-controlled extraction) could enhance process efficiency.

Yield Improvement

The modest 49% yield in the primary method suggests competing side reactions, such as over-alkylation or hydrolysis of the ethyl ester. Strategies to mitigate this include:

-

Stoichiometric Adjustments : Reducing excess ethyl bromoacetate.

-

Temperature Modulation : Lowering reaction temperature to minimize byproducts.

-

Catalytic Additives : Phase-transfer catalysts to enhance interfacial reactivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenoxyacetates.

Scientific Research Applications

Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s formyl group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Ester Group Comparisons

Table 1: Key Structural and Functional Differences

Reactivity and Functional Group Analysis

Iodine vs. Bromine/Chlorine :

The iodine atom in the target compound enhances its utility in metal-catalyzed cross-coupling reactions due to its superior leaving-group ability compared to bromine or chlorine . For example, iodine’s larger atomic radius facilitates oxidative addition in palladium-catalyzed reactions, making the target compound more reactive than its brominated or chlorinated analogs.- Ester Group Variations: Ethyl vs. Methyl Esters: Ethyl esters generally exhibit lower volatility and higher solubility in organic solvents compared to methyl esters, influencing their suitability in specific reaction conditions . Acetate vs.

Physicochemical Properties

- Molecular Weight : The iodine atom contributes significantly to the target compound’s molecular weight (MW = 342.11 g/mol), compared to brominated (MW = 343.17 g/mol ) or chlorinated analogs (MW = 244.63 g/mol ).

- Solubility : The ethyl acetate group improves solubility in polar aprotic solvents (e.g., DMSO or acetone), whereas methyl esters may favor more hydrophobic environments .

Biological Activity

Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C16H14INO3 and a molecular weight of 367.19 g/mol. The synthesis typically involves several steps, starting from 4-formyl-2-iodo-6-methoxyphenol, followed by reactions with chloroacetic acid to form the corresponding phenoxyacetic acid, and subsequent amidation to yield the final product.

Synthetic Route Overview

- Starting Material : 4-formyl-2-iodo-6-methoxyphenol

- Reactions :

- Reaction with chloroacetic acid to form phenoxyacetic acid.

- Amidation with aniline using EDCI as a coupling agent.

- Characterization : Confirmed via IR, NMR, and MS spectroscopic techniques.

Biological Activities

This compound exhibits a range of biological activities that have been documented in various studies:

Antimicrobial Activity

The compound has shown significant antimicrobial properties, particularly against bacterial strains. Hydrazone derivatives synthesized from this compound have demonstrated anti-inflammatory and antibacterial activities.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on various cancer cell lines, showing selective toxicity towards T-lymphoblastic cells while sparing non-cancerous cells .

Table 1: Cytotoxicity Data

| Cell Line | IC50 (μM) |

|---|---|

| CCRF-CEM | 9 |

| MOLT-4 | 10 |

| HeLa S3 | >10 |

| HepG2 | >10 |

The mechanism of action for this compound is believed to involve interactions with specific biological targets such as enzymes or receptors. The presence of the formyl group enhances its reactivity and potential binding affinity, while the iodine atom may influence its pharmacokinetic properties.

Interaction with Biological Targets

- Enzymatic Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation.

- Receptor Modulation : Possible modulation of receptor activities leading to altered cellular signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in drug discovery:

- Study on Anticancer Activity : A study reported that derivatives of this compound exhibited cytotoxic effects against T-cell leukemia, suggesting its utility as a lead compound in cancer therapy .

- Antimicrobial Evaluation : Another research focused on hydrazone derivatives derived from this compound, confirming their effectiveness against various bacterial strains, indicating potential for therapeutic applications in infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.